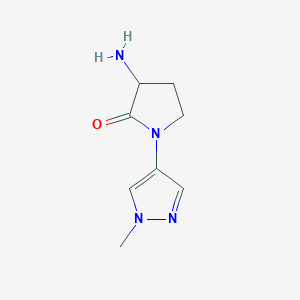

3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Overview

Description

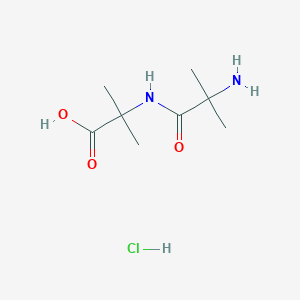

“3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is a compound with the molecular weight of 194.24 . It is stored at room temperature and has a purity of 95%. The compound is in the form of an oil .

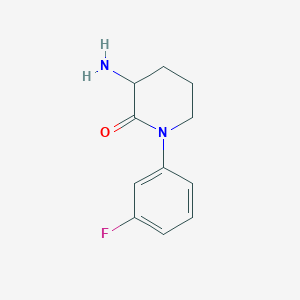

Molecular Structure Analysis

The InChI code for “3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is 1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound “3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one” is an oil with a density of 1.141 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

As an important raw material and intermediate, this compound is utilized in the synthesis of complex organic molecules. Its structure allows for the introduction of the pyrrolidin-2-one moiety into larger molecules, which can be pivotal in the development of new synthetic routes and methodologies .

Pharmaceutical Development

The presence of both pyrrolidine and pyrazole rings makes it a valuable intermediate in pharmaceuticals. It can serve as a precursor for the synthesis of various pharmacologically active compounds, including those with potential anticancer, anti-inflammatory, and analgesic properties .

Agrochemical Production

In agrochemistry, this compound can be used to create novel pesticides and herbicides. Its structural features may contribute to the development of new agrochemical agents that are more effective and environmentally friendly .

Dyestuff Manufacturing

The compound’s chemical properties make it suitable for use in the production of dyes. It can be involved in the synthesis of colorants for textiles, inks, and pigments, offering a range of hues and shades .

Antileishmanial and Antimalarial Research

Recent studies have shown that derivatives of this compound exhibit significant activity against leishmaniasis and malaria. The compound’s ability to fit well into the active sites of certain enzymes makes it a promising candidate for the development of new antileishmanial and antimalarial drugs .

Medicinal Chemistry

Amino-pyrazoles, such as the one , are recognized for their therapeutic potential. They can act as ligands for various receptors or enzymes, which is crucial in the design of drugs targeting specific biological pathways involved in diseases .

Supramolecular Chemistry

This compound can also be used in the field of supramolecular chemistry, where it may contribute to the creation of new materials with specific molecular recognition properties .

Polymer Chemistry

Lastly, in polymer chemistry, the compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or enhancing mechanical strength .

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives, which this compound is a part of, have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that pyrazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biochemical pathways, often resulting in significant downstream effects .

Result of Action

Pyrazole derivatives have been known to induce a variety of effects at the molecular and cellular levels .

properties

IUPAC Name |

3-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXTNFZOMLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1525443.png)

![1-benzyl-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1525445.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride](/img/structure/B1525451.png)